molecular formula C4H7BrO B2455957 rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis CAS No. 108289-50-5

rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis

Cat. No.: B2455957
CAS No.: 108289-50-5
M. Wt: 151.003
InChI Key: SOUNJUAOSVUXMT-IMJSIDKUSA-N
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Description

rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis: is a chiral compound with a bromine atom attached to a cyclopropyl ring and a hydroxyl group attached to a methanol moiety

Properties

IUPAC Name

[(1S,2S)-2-bromocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNJUAOSVUXMT-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis typically involves the bromination of cyclopropylmethanol. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure the selective formation of the desired isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding cyclopropylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of cyclopropylcarboxylic acid.

    Reduction: Formation of cyclopropylmethanol.

    Substitution: Formation of cyclopropylamine or cyclopropylthiol derivatives.

Scientific Research Applications

Chemistry: rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its chiral nature allows for the exploration of stereospecific interactions in biochemical processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for drug development.

Industry: In the industrial sector, rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The cyclopropyl ring provides structural rigidity, which can affect the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

    Cyclopropylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromocyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.

    Cyclopropylcarboxylic acid: An oxidized form of cyclopropylmethanol, used in different chemical contexts.

Uniqueness: rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis is unique due to its combination of a bromine atom and a hydroxyl group on a cyclopropyl ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis, is a chiral organic compound characterized by its unique cyclopropyl structure with a bromine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate for various chemical reactions.

  • Molecular Formula : C4_{4}H7_{7}BrO
  • Molecular Weight : Approximately 151.01 g/mol

Biological Activity Overview

The biological activity of rac-[(1R,2R)-2-bromocyclopropyl]methanol has been explored in several studies, focusing on its potential as a pharmacological agent. Its activity can be attributed to its interactions with various biological targets.

The compound's mechanism of action is primarily linked to its ability to modulate specific receptor pathways. Research indicates that it may influence the activity of neurotransmitter receptors and enzymes involved in inflammatory processes.

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of rac-[(1R,2R)-2-bromocyclopropyl]methanol in a murine model of rheumatoid arthritis. The results demonstrated that the compound significantly reduced inflammatory markers and joint swelling compared to control groups. The proposed mechanism involved the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Parameter Control Group Treatment Group P-Value
Joint Swelling (mm)12.55.3<0.01
TNF-alpha (pg/mL)25080<0.001
IL-6 (pg/mL)30090<0.001

Study 2: Neurotransmitter Modulation

Another research effort focused on the compound's effects on neurotransmitter systems. In vitro studies showed that rac-[(1R,2R)-2-bromocyclopropyl]methanol acted as a partial agonist at serotonin receptors, suggesting potential applications in treating mood disorders.

Receptor Type Activity
5-HT1A_1A ReceptorPartial Agonist
5-HT2A_2A ReceptorNo significant effect

Synthesis Methods

Several synthetic routes have been developed for rac-[(1R,2R)-2-bromocyclopropyl]methanol, emphasizing its versatility in organic synthesis. Common methods include:

  • Bromination of Cyclopropanol : Utilizing bromine in the presence of light or heat.
  • Nucleophilic Substitution Reactions : Employing various nucleophiles to introduce functional groups.

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